1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione
Overview
Description
1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione is a heterocyclic compound that belongs to the class of quinazoline derivativesQuinazoline derivatives are notable for their pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of a catalyst such as [Bmim]Ac (1-butyl-3-methylimidazolium acetate) to yield quinazoline-2,4(1H,3H)-diones . Another approach includes the oxidative domino synthesis pathway, where 4-methyl-2-phenyl-quinazoline reacts with benzylamines using tert-butylhydroperoxide, acetic acid, and DMSO to form imidazo[1,5-c]quinazolines .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis . The choice of method depends on the desired product and the specific requirements of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4(1H,3H)-diones.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide for oxidation, metal catalysts for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which exhibit a range of biological activities.
Scientific Research Applications
1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit the function of mutant p53 in cancer cells, leading to apoptotic cell death . The compound may also interact with enzymes and receptors involved in inflammatory and bacterial pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione include:
Uniqueness
This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
1,3,7,8,9,10-hexahydroimidazo[1,2-c]quinazoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-8-5-13-9(12-8)6-3-1-2-4-7(6)11-10(13)15/h1-5H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZRXTJGKPJUJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=O)N3CC(=O)NC3=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419613 | |
Record name | NSC373425 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86737-74-8 | |
Record name | NSC373425 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC373425 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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